molecular formula C10H16Si2 B1337063 1,4-Bis(dimethylsilyl)benzene CAS No. 2488-01-9

1,4-Bis(dimethylsilyl)benzene

Cat. No. B1337063
CAS RN: 2488-01-9
M. Wt: 192.4 g/mol
InChI Key: UHXCHUWSQRLZJS-UHFFFAOYSA-N
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Description

1,4-Bis(dimethylsilyl)benzene is a compound that is structurally related to several research subjects in the field of organic chemistry. While the specific compound is not directly mentioned in the provided papers, the structural motif of a benzene ring substituted with silicon-containing groups is a recurring theme. This motif is present in compounds that have been synthesized and characterized for their potential applications in materials science, such as liquid crystals, polymeric systems, and organotransition metal compounds .

Synthesis Analysis

The synthesis of compounds related to 1,4-bis(dimethylsilyl)benzene often involves the use of aromatic nucleophilic substitution reactions or condensation reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 1,4-bis(1'-alkyl-2',3',4',5'-tetraphenyl-1'-silacyclopentadienyl)benzenes utilized a cyclization reaction of a dichlorosilyl precursor with dilithio-tetraphenyl-1,3-butadiene . These methods demonstrate the versatility of synthetic approaches to silicon-substituted aromatic compounds.

Molecular Structure Analysis

The molecular structures of compounds analogous to 1,4-bis(dimethylsilyl)benzene have been elucidated using various spectroscopic methods and X-ray crystallography. For example, the structures of several phosphorus-containing derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around the phosphorus atoms . The crystal structures of other silicon-containing biphenyl and benzene derivatives were also reported, showing the presence of hydrogen bonds and C-H...π interactions that contribute to the formation of three-dimensional networks .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 1,4-bis(dimethylsilyl)benzene has been explored in the context of further functionalization and application in material synthesis. For instance, the reaction of a phosphino-substituted benzene with butyllithium and phenyllithium led to more crowded and complex structures . Additionally, the synthesis of poly(urethanes) derived from bischloroformates containing silicon in the main chain was achieved by reacting with 4,4'-methylenedianiline in the presence of pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of silicon-substituted aromatic compounds have been characterized through various techniques. The thermal properties of poly(urethanes) containing silicon were compared with those of analogous compounds derived from bisphenol-A chloroformate, highlighting the influence of the silicon atom on the material's properties . The liquid crystalline properties of compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit were investigated, revealing smectic-like packing and the promotion of a nematic phase in certain cases . The photophysical properties of a π-conjugated system were also studied, showing a significant red shift in solid emission compared to the solution state .

Scientific Research Applications

Kinetics and Interaction Mechanism

1,4-Bis(dimethylsilyl)benzene has been studied for its interaction mechanism with other compounds, such as allylglycidyl ester, in the presence of Speier catalyst. This research involved analyzing reaction kinetics and determining reaction rate constants (Girgvliani et al., 1994).

Catalytic Cross-Dehydrocoupling Polymerization

This chemical has been used in the catalytic cross-dehydrocoupling polymerization process to produce various silphenylene-containing polymers. This efficient route enabled the creation of polymers with well-defined structures, influencing their thermal stability, solubility, and degradability (Li & Kawakami, 1999).

Synthesis in Poly(silylenevinylene)s and Explosive Detection

In the synthesis of silole-containing poly(silylenevinylene)s, 1,4-bis(dimethylsilyl)benzene played a crucial role. These polymers exhibited unique properties like aggregation-enhanced emission and were studied for their potential in explosive detection (Zhao et al., 2012).

Polymer Synthesis with Epoxy Side Functional Groups

Research has also focused on synthesizing poly(silphenylenesiloxane)s with epoxy side groups using 1,4-bis(dimethylsilyl)benzene. These polymers, synthesized through various chemical processes, exhibited properties like stretchability when cross-linked with other compounds (Xue & Kawakami, 2007).

Controlled Synthesis of Poly(carbosiloxane)s

1,4-Bis(dimethylsilyl)benzene was integral in the controlled synthesis of poly(carbosiloxane)s, with studies focusing on the sequential regularity and reactivity of SiH groups in these polymers (Kawakami, 2003).

Photodegradation Studies

The photodegradation of poly[1,4-bis(dimethylsilyl)naphthalene] was studied, providing insights into the degradation behaviors and characteristics of polymers containing 1,4-bis(dimethylsilyl)benzene (Howard & Weber, 1989).

Thermal Properties in Phenylene–disiloxane Polymers

Research on phenylene–disiloxane polymers derived from 1,4-bis(dimethylsilyl)benzene explored their thermal properties and crystallinity, contributing to our understanding of polymer science (Kawakita et al., 2001).

Photolysis Research

Studies on the photolysis of 1,4-bis(2-phenyltetramethyldisilanyl)benzene, a related compound, provided insights into the behavior of 1,4-bis(dimethylsilyl)benzene under similar conditions (Ishikawa et al., 1992).

Safety And Hazards

The compound is classified as a combustible liquid and is harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

InChI

InChI=1S/C10H16Si2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXCHUWSQRLZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=C(C=C1)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945563, DTXSID80883853
Record name (Cyclohexa-2,5-diene-1,4-diylidene)bis(dimethylsilane)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,4-bis(dimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(dimethylsilyl)benzene

CAS RN

2488-01-9, 228860-42-2
Record name 1,4-Phenylenebis(dimethylsilane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-bis(dimethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Cyclohexa-2,5-diene-1,4-diylidene)bis(dimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,4-bis(dimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-phenylenebis[dimethylsilane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,4-PHENYLENEBIS(DIMETHYLSILANE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9PPD5NQK
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
272
Citations
Y Li, Y Kawakami - Macromolecules, 1999 - cheserv12.uwaterloo.ca
Introduction. The combination of the flexible and thermally stable siloxane linkages and the rigid aromatic groups in the main chain should provide polymers with both long-term thermal …
Number of citations: 80 cheserv12.uwaterloo.ca
Y Li, Y Kawakami - Macromolecules, 1999 - ACS Publications
The catalytic cross-dehydrocoupling polymerization of 1,4-bis(dimethylsilyl)benzene with water, ammonia, disilanol, aliphatic and aromatic diols, and dicarboxylic acids was …
Number of citations: 114 0-pubs-acs-org.brum.beds.ac.uk
X Chen, Y Cui, G Yin, L Liao, W Hu - Chinese Journal of Polymer …, 2008 - World Scientific
Poly(silphenylene-siloxane)s had been synthesized through dehydrocarbon polycondensation of 1,4-bis(dimethylsilyl)benzene (BDSB) and dialkoxysilane. The polymer composition …
Number of citations: 6 www.worldscientific.com
T Kawakita, HS Oh, JY Moon, Y Liu, I Imae… - Polymer …, 2001 - Wiley Online Library
Phenylene–disiloxane polymers were prepared from 1,4‐bis(dimethylsilyl)benzene and 1,3‐bis(dimethylsilyl)benzene with water in various ratios by catalytic cross‐dehydrocoupling …
GK Rickle - Journal of applied polymer science, 1994 - Wiley Online Library
High‐permeance collection layers are needed in composite membranes but few polymers have the required permeability. Hydrosilylation condensation polymers, because of their high …
R Zhang, JE Mark, AR Pinhas - Macromolecules, 2000 - ACS Publications
Introduction. The discovery of homogeneously catalyzed silane oligomerization reactions with metallocenes by Harrod’s group has promoted considerable interest in the development …
Number of citations: 83 0-pubs-acs-org.brum.beds.ac.uk
DA Girgvliani, LM Khananashvili… - … Journal of Polymeric …, 1994 - Taylor & Francis
The kinetics and interaction mechanism of 1,4-bis(dimethylsilyl)benzene with allylglycidyl ester in the presence of Speier catalyst is studied. Analyzing the dependence of the induction …
AM Mance, ND Miro, CH Van Dyke… - Inorganic …, 1981 - ACS Publications
The solid produced in the reaction had the characteristic yellow color of-aryl Cr (CO) 3 complexes. The survival of the Si-H bonds and further proof of the addition of the Cr-(CO) 3 …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
Y Kawakami - Polymers for advanced technologies, 2003 - Wiley Online Library
Dehydrocoupling polymerization of 1,4‐bis(dimethylsilyl)benzene, 1,3‐bis(dimethylsilyl)benzene, 4,4′‐bis(dimethylsilyl)benzene, and 9,9′‐bis[4‐(dimethylsilyl)‐phenyl]fluorene with …
HH Hong, WP Weber - Polymer Bulletin, 1989 - Springer
Poly[2,5-bis(dimethylsilyl)furan] (V), a copolymer with alternating furan and disilyl units, has been prepared by the Wurtz coupling of 2,5-bis(dimethylchlorosilyl)furan (II) with sodium …

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